molecular formula C11H16N2O4S B3491418 (5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3491418
M. Wt: 272.32 g/mol
InChI Key: HTLDEMPYBAOGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a methyl group and a piperazine ring substituted with a methylsulfonyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-furylmethanol with 4-(methylsulfonyl)piperazine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods, such as chromatography and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include furanones, alcohol derivatives, and various substituted piperazine compounds, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-METHYL-2-FURYL)METHANOL: Shares the furan ring structure but lacks the piperazine and methylsulfonyl groups.

    (5-METHYL-2-FURYL)METHANETHIOL: Contains a thiol group instead of the piperazine and methylsulfonyl groups.

Uniqueness

(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a furan ring, a piperazine ring, and a methylsulfonyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

(5-methylfuran-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-9-3-4-10(17-9)11(14)12-5-7-13(8-6-12)18(2,15)16/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLDEMPYBAOGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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